2-(Azetidinomethyl) benzophenone
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Overview
Description
2-(Azetidinomethyl) benzophenone, also known as ABP or photoinitiator 1173, is a versatile compound widely used in the field of polymer chemistry. It has the molecular formula C17H17NO .
Synthesis Analysis
The synthesis of 2-(Azetidinomethyl) benzophenone and its derivatives involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
The molecular structure of 2-(Azetidinomethyl) benzophenone is well characterized . It has been studied using various spectroscopic techniques and computational methods .Scientific Research Applications
Synthesis of Azetidines
The compound “2-(Azetidinomethyl) benzophenone” can be used in the synthesis of azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This compound can serve as a key intermediate in these reactions .
Organic Synthesis
Azetidines are important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, making them useful in various organic reactions . “2-(Azetidinomethyl) benzophenone” can be used as a starting material or intermediate in these reactions .
Medicinal Chemistry
Azetidines are incorporated into pharmaceutically relevant scaffolds . They exist in numerous natural products and studies have shown that incorporation of azetidines can result in improved pharmacokinetic properties . “2-(Azetidinomethyl) benzophenone” can be used in the synthesis of these pharmaceutical compounds .
Drug Discovery
Recent examples of using azetidines as motifs in drug discovery have been reported . “2-(Azetidinomethyl) benzophenone” can be used as a building block in the synthesis of these drug candidates .
Polymerization
Azetidines have been used in polymerization processes . “2-(Azetidinomethyl) benzophenone” can potentially be used in the synthesis of polymers .
Chiral Templates
Azetidines have been used as chiral templates in various reactions . “2-(Azetidinomethyl) benzophenone” can potentially be used in these applications .
Future Directions
Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.
Mechanism of Action
Target of Action
Benzophenone derivatives have been reported to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it’s plausible that 2-(Azetidinomethyl) benzophenone may interact with multiple targets depending on the specific biological activity.
Mode of Action
Benzophenone derivatives have been reported to exhibit antimicrobial activity . The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its reactivity driven by considerable ring strain . This reactivity might play a role in the interaction of 2-(Azetidinomethyl) benzophenone with its targets.
Biochemical Pathways
Benzophenone derivatives have been associated with various tumor pathways
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties and metabolic stability
Result of Action
Benzophenone derivatives have been reported to exhibit strong antitumor activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Azetidinomethyl) benzophenone. Benzophenones have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAWTANSKKZGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643685 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-42-3 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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